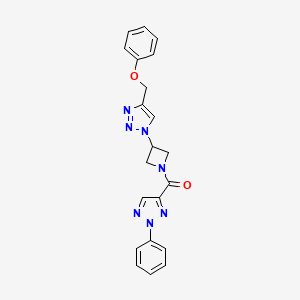
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a sophisticated organic compound recognized for its intricate structure and versatile applications. This compound, with its blend of triazole and azetidine groups, has drawn considerable interest in the scientific community, particularly in the fields of medicinal chemistry and material science. The combination of different ring systems bestows unique chemical properties, making it a valuable subject for various research studies.
准备方法
Synthetic Routes and Reaction Conditions:
The preparation of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multi-step organic synthesis, often starting with the formation of individual triazole and azetidine moieties. Key synthetic routes include:
Preparation of azetidine derivatives through ring-closure reactions of appropriate precursors.
Coupling of the triazole and azetidine derivatives using suitable linking agents under mild to moderate conditions. Reagents like copper (I) catalysts and solvents such as acetonitrile are commonly employed in these reactions to ensure high yields and purity.
Industrial Production Methods:
For large-scale production, the synthesis must be optimized for cost-efficiency and scalability. This involves:
Utilizing continuous flow reactors to enhance reaction efficiency.
Developing greener synthesis routes with minimal environmental impact.
Employing robust purification techniques to obtain high-purity products suitable for industrial applications.
化学反应分析
Types of Reactions:
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone participates in various chemical reactions:
Oxidation: : The phenoxymethyl group can undergo oxidation to form quinone-like structures.
Reduction: : Triazole rings can be hydrogenated under specific conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the aromatic ring.
Common Reagents and Conditions:
Reagents such as hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halides for substitution are typically employed. Conditions like temperature control, solvent choice, and reaction time are crucial to achieving desired outcomes.
Major Products:
The reactions yield diverse products, including hydroxyl derivatives, hydrogenated triazole compounds, and substituted aromatics. The nature of these products depends on the specific reaction pathways and conditions utilized.
科学研究应用
Chemistry:
This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications.
Biology:
It has been explored for its antimicrobial properties and ability to modulate biological pathways, making it a candidate for drug development.
Medicine:
Potential therapeutic applications include its use as an antimicrobial agent, anti-inflammatory drug, and in cancer therapy due to its ability to inhibit certain enzymes.
Industry:
Its unique chemical properties make it suitable for use in developing novel materials, including polymers and coatings with enhanced durability and chemical resistance.
作用机制
The mechanism by which (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. It is known to:
Inhibit enzyme activity by binding to active sites.
Interfere with microbial cell wall synthesis, leading to antimicrobial effects.
Modulate signaling pathways by interacting with protein receptors.
相似化合物的比较
(1-Benzyl-1H-1,2,3-triazol-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(3-(4-Benzyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1H-1,2,3-triazol-4-yl)methanone
Uniqueness:
This compound stands out due to its dual triazole rings and azetidine structure, which confer distinctive chemical reactivity and biological activity. The presence of the phenoxymethyl group further enhances its potential for diverse applications, particularly in medicinal chemistry and material science.
属性
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-21(20-11-22-28(24-20)17-7-3-1-4-8-17)26-13-18(14-26)27-12-16(23-25-27)15-30-19-9-5-2-6-10-19/h1-12,18H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHWQYPRICUPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
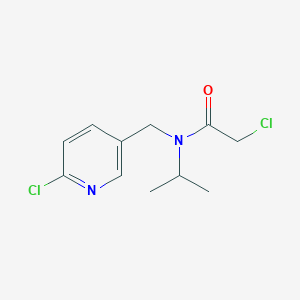
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2569596.png)
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2569599.png)
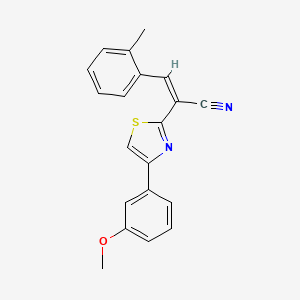
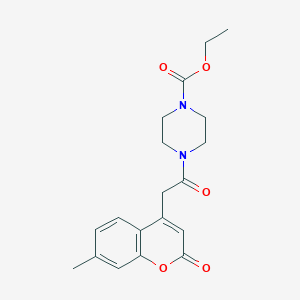

![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
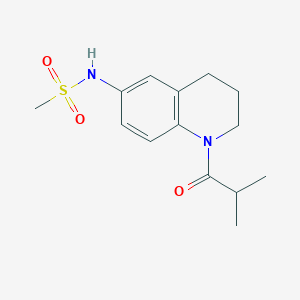

![3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2569615.png)
![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
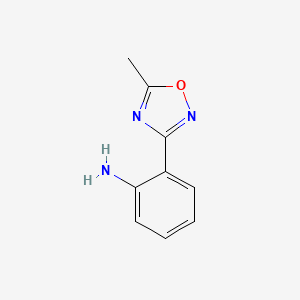
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)
